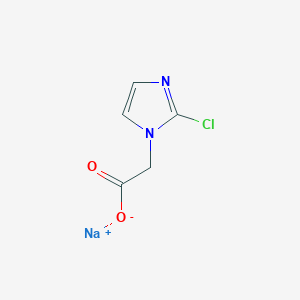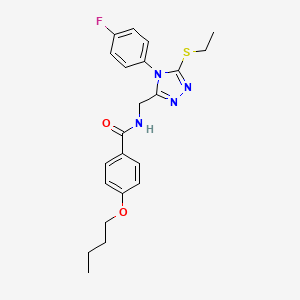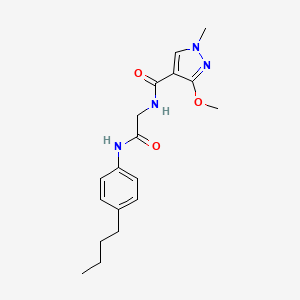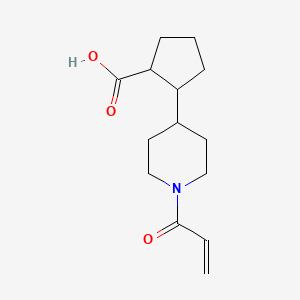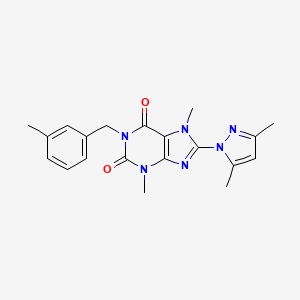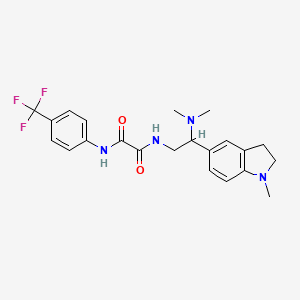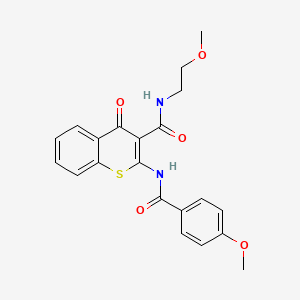
2-(4-methoxybenzamido)-N-(2-methoxyethyl)-4-oxo-4H-thiochromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a methoxybenzamido group, a methoxyethyl group, and a thiochromene group. These groups suggest that the compound could have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The methoxybenzamido and methoxyethyl groups would likely contribute electron-donating effects, while the thiochromene ring could potentially have interesting electronic and steric properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the ether and amide groups could influence its solubility, while the thiochromene ring could affect its stability .科学的研究の応用
G Protein-Coupled Receptor (GPR35) Agonists
Compounds similar to the one , specifically amidochromen-4-one-2-carboxylates, have been synthesized and evaluated for their activity as GPR35 agonists. These studies involve the development of potent and selective agonists, such as 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, which have been used to study orphan G protein-coupled receptors. The research on these compounds includes radiolabeling, kinetic, saturation, and competition assays, which provide a framework for understanding the interaction between these molecules and GPR35 receptors (Thimm et al., 2013).
Anti-Inflammatory and Analgesic Agents
Another study focuses on the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, which include benzodifuranyl, 1,3,5-triazines, and oxadiazepines. These compounds have been screened for their cyclooxygenase inhibition, analgesic, and anti-inflammatory activities, showcasing their potential as therapeutic agents. This research highlights the process of synthesizing complex molecules with significant biological activities and could serve as a model for exploring the therapeutic potential of similar compounds (Abu‐Hashem et al., 2020).
Conformational Analysis of Analogues
The synthesis and conformational analysis of 2'-deoxy-2'-(3-methoxybenzamido)adenosine, aimed at inhibiting trypanosomal glyceraldehyde phosphate dehydrogenase (GAPDH), provides insight into rational drug design for treating sleeping sickness. This study underscores the importance of molecular modeling and structural analysis in developing new lead structures for specific diseases (Calenbergh et al., 1994).
Anion Binding and Intramolecular Hydrogen Bond
Research on N-(o-methoxybenzamido)thioureas demonstrates their enhanced anion binding affinity, attributed to the intramolecular hydrogen bond in the N-benzamide moiety. This study contributes to our understanding of molecular interactions and the design of molecules with specific binding properties, which could be applied in sensing, catalysis, and material science (Jiang et al., 2010).
Serotonin Receptor Antagonists
The design and synthesis of 6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide derivatives as potent serotonin-3 (5-HT3) receptor antagonists illustrate the process of modifying existing molecules to improve their efficacy and selectivity. This research is particularly relevant to the development of drugs targeting specific receptors in the brain (Kuroita et al., 1996).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[(4-methoxybenzoyl)amino]-N-(2-methoxyethyl)-4-oxothiochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c1-27-12-11-22-20(26)17-18(24)15-5-3-4-6-16(15)29-21(17)23-19(25)13-7-9-14(28-2)10-8-13/h3-10H,11-12H2,1-2H3,(H,22,26)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQBJOUPVVPYKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(SC2=CC=CC=C2C1=O)NC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


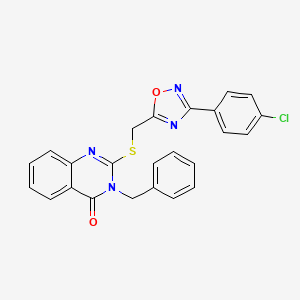
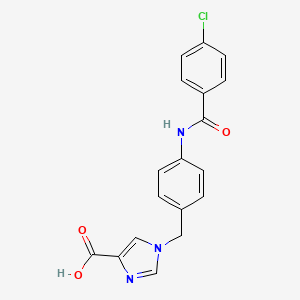
![2-[1-(2-Methylbutyl)benzimidazol-2-yl]ethan-1-ol](/img/structure/B2868799.png)
